Benz(a)anthracene, 8,9-dihydro-
Description
Significance of PAHs in Environmental and Biological Contexts
Polycyclic Aromatic Hydrocarbons (PAHs) are a significant class of environmental contaminants found in the air, water, and soil. Their origins are both natural, such as from forest fires and volcanic eruptions, and anthropogenic, stemming from sources like industrial emissions, vehicle exhaust, and the burning of fossil fuels. nih.govwikipedia.org Due to their chemical stability, PAHs can persist in the environment, leading to their accumulation in the food chain. researchgate.net
From a biological perspective, the significance of PAHs lies in their potential to cause harmful effects, including cancer. epa.govbeilstein-journals.org While PAHs themselves are not typically reactive, they can be metabolized within organisms into highly reactive compounds. nih.govnih.gov This metabolic activation is a double-edged sword; while it is a detoxification process aimed at increasing water solubility to facilitate excretion, it can also lead to the formation of carcinogenic intermediates. wikipedia.org The carcinogenicity of many PAHs is directly linked to the extent and nature of their metabolic conversion. researchgate.net
Overview of PAH Metabolic Activation Pathways
The metabolic activation of PAHs is a multi-step process primarily carried out by a group of enzymes known as cytochrome P450 (CYP) monooxygenases. oup.comnih.gov These enzymes introduce an oxygen atom into the PAH ring structure, forming an epoxide. nih.gov This initial epoxidation is a critical step in the activation pathway.
Following epoxidation, another enzyme, epoxide hydrolase, can add a water molecule to the epoxide, opening the ring to form a trans-dihydrodiol. nih.govnih.gov This dihydrodiol can then undergo a second epoxidation by CYP enzymes, creating a dihydrodiol epoxide. oup.com These dihydrodiol epoxides are often the ultimate carcinogenic metabolites, as they are highly electrophilic and can readily react with nucleophilic sites on DNA, forming stable adducts that can lead to mutations and initiate cancer. oup.com
Besides the dihydrodiol epoxide pathway, other metabolic routes for PAHs exist, including the formation of phenols, quinones, and radical cations, all of which can contribute to their toxic effects. nih.govacs.org
Position of Dihydrodiol Metabolites in PAH Biotransformation
Dihydrodiol metabolites, such as Benz(a)anthracene (B33201), 8,9-dihydro-, occupy a central and crucial position in the biotransformation of PAHs. nih.govnih.gov They are the key intermediates that bridge the initial oxidation of the parent PAH and the formation of the ultimate carcinogenic dihydrodiol epoxides. oup.com
The formation of a dihydrodiol is a pivotal branching point in PAH metabolism. The specific dihydrodiol formed can determine the subsequent metabolic fate of the PAH and its ultimate biological activity. For instance, in the metabolism of benz(a)anthracene, several dihydrodiols can be formed, including the 3,4-dihydrodiol, 5,6-dihydrodiol, 8,9-dihydrodiol, and 10,11-dihydrodiol. nih.govacs.org Research has shown that the 3,4-dihydrodiol of benz(a)anthracene is particularly tumorigenic, highlighting the importance of the position of hydroxylation.
The enzymatic conversion of a PAH to a dihydrodiol is a critical step that can be influenced by various factors, including the species, tissue, and the specific CYP enzymes involved. acs.org For example, studies with the fungus Cunninghamella elegans have shown that it metabolizes benz(a)anthracene predominantly to the trans-8,9-dihydrodiol. nih.gov In rat liver microsomes, the formation of various benz(a)anthracene dihydrodiols, including the 8,9-dihydrodiol, has also been observed. acs.org The subsequent metabolism of these dihydrodiols leads to the generation of reactive oxygen species and further oxidized products.
Chemical Compound Information
| Compound Name |
| Benz(a)anthracene |
| Benz(a)anthracene, 8,9-dihydro- |
| Benz(a)anthracene-3,4-diol |
| Benz(a)anthracene-5,6-diol |
| Benz(a)anthracene-8,9-diol |
| Benz(a)anthracene-10,11-diol |
| Benz(a)anthracene 8,9-oxide |
| 10,11-dihydrobenz(a)anthracene 8,9-oxide |
| 8,9-Dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide |
| Benzo[a]pyrene (B130552) |
| Dibenz[a,h]anthracene (B1670416) |
| Dibenz[a,j]anthracene |
| Epoxide |
| Dihydrodiol |
| Dihydrodiol epoxide |
| Phenol |
| Quinone |
| Radical cation |
| trans-8,9-dihydroxy-8,9-dihydrobenz(a)anthracene |
| 3,4-dihydrodiol |
| 5,6-dihydrodiol |
| 10,11-dihydrodiol |
The following table provides a summary of key research findings related to the metabolism of Benz(a)anthracene and the formation of its dihydrodiol metabolites.
| Research Focus | Key Findings | Organism/System |
| Metabolism of Benz(a)anthracene | Resolution of BA-diols into three peaks, one being a mixture of benz[a]anthracene-3,4- and -8,9-diols. acs.org | Rat liver microsomes |
| Metabolism of Benz(a)anthracene | Predominant formation of trans-8,9-dihydrodiol. nih.gov | Cunninghamella elegans (fungus) |
| Synthesis and Metabolism of BA Epoxides | 10,11-dihydrobenz[a]anthracene 8,9-oxide is metabolized to a dihydrodiol identical to one formed from benz[a]anthracene metabolism. nih.gov | Rat liver preparations |
| Enzymatic Oxidation of Dihydrodiols | Oxidation of PAH trans-dihydrodiols by dihydrodiol dehydrogenase generates reactive oxygen species. | In vitro enzymatic assay |
Structure
2D Structure
3D Structure
Properties
CAS No. |
60968-17-4 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
8,9-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h2-5,7-12H,1,6H2 |
InChI Key |
PSPKRGQSBJQZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C=C3C(=C2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Synthesis and Derivatization of Benz a Anthracene, 8,9 Dihydro
Enzymatic and Chemical Synthesis Pathways of Dihydrodiols
The formation of dihydrodiols, including the 8,9-dihydrodiol of benz(a)anthracene (B33201), occurs through both enzymatic and chemical oxidation processes. In chemical systems, the oxidation of benz(a)anthracene using a mixture of ascorbic acid, ferrous sulphate, and EDTA results in the formation of several non-K-region dihydrodiols. nih.gov While the primary products are the trans-1,2- and trans-3,4-dihydrodiols, smaller quantities of the 8,9- and 10,11-dihydrodiols are also generated. nih.gov
Enzymatically, rat liver microsomal fractions metabolize benz(a)anthracene to produce the trans-5,6- and trans-8,9-dihydrodiols as the principal metabolic products. nih.gov The identification and quantification of these dihydrodiols are typically achieved through high-performance liquid chromatography (HPLC) by comparing their chromatographic behaviors and spectral data with those of authentic standards. nih.gov
A similar chemical oxidation approach has been applied to 7-methylbenz[a]anthracene, which yields all five possible dihydrodiols. Among these, the trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[a]anthracene has been isolated and its structure confirmed using ultraviolet (UV) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Preparation of Labeled Dihydrodiols
The study of metabolic pathways often requires the use of isotopically labeled compounds. While specific synthesis of labeled Benz(a)anthracene, 8,9-dihydro- is not extensively detailed in the provided search results, methods for labeling related PAHs have been developed. For instance, carbon-14 (B1195169) labeled dibenz[a,h]anthracene (B1670416) has been synthesized photochemically from [¹⁴C]methyl iodide. rsc.org Furthermore, metabolic studies involving the formation of diol-epoxides from dihydrodiols have utilized tritium-labeled benz(a)anthracene to trace the molecule's fate and its binding to macromolecules like DNA. nih.gov This suggests that tritiated or ¹⁴C-labeled benz(a)anthracene could serve as a precursor for producing labeled 8,9-dihydrodiol through the enzymatic or chemical methods described above.
Conversion of Epoxide Intermediates to Dihydrodiols
The formation of dihydrodiols proceeds through an epoxide intermediate. The synthesis of benz(a)anthracene 8,9-oxide has been described, which serves as the direct precursor to the 8,9-dihydrodiol. nih.govnih.gov This epoxide can be converted to the corresponding 8,9-dihydro-8,9-dihydroxybenz(a)anthracene through both chemical and enzymatic hydrolysis. nih.govnih.gov
The enzymatic hydration is catalyzed by epoxide hydrase, a microsomal enzyme. nih.gov Studies have confirmed that the 8,9-dihydrodiol formed from the enzymatic hydration of benz(a)anthracene 8,9-oxide is identical to the dihydrodiol produced when benz(a)anthracene itself is metabolized by rat liver homogenates. nih.govnih.gov This confirms the role of the 8,9-oxide as a key intermediate in the metabolic pathway leading to the 8,9-dihydrodiol.
Stereoselective Synthesis of Dihydrodiol Enantiomers
The enzymatic metabolism of PAHs is often highly stereoselective. In the case of 7-nitrobenz(a)anthracene, metabolism by rat liver microsomes produces 7-nitrobenz(a)anthracene trans-8,9-dihydrodiol as one of the major metabolites. nih.gov Analysis using circular dichroism spectroscopy revealed that the major enantiomer of this dihydrodiol possesses an R,R absolute stereochemistry. nih.gov This stereoselectivity is a result of the specific action of cytochrome P-450 enzymes in the initial epoxidation, followed by the action of epoxide hydrolase. nih.gov While the stereoselectivity for the unsubstituted benz(a)anthracene 8,9-dihydrodiol is not explicitly stated in the provided results, the findings for the nitro-substituted derivative suggest that the enzymatic process is likely to be stereoselective.
Synthesis of Further Metabolites from 8,9-Dihydrodiol Precursors
The 8,9-dihydrodiol of benz(a)anthracene is not an end-product of metabolism but rather an intermediate that can be further metabolized to other reactive species, such as diol-epoxides and tetraols.
Formation of Diol-Epoxides (e.g., 8,9-dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide)
A significant subsequent metabolite of the 8,9-dihydrodiol is the 8,9-dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide. nih.govglobalauthorid.com This diol-epoxide represents a class of ultimate carcinogenic metabolites of PAHs. Its formation involves the epoxidation of the double bond in the 10,11-position of the 8,9-dihydrodiol. This diol-epoxide is a reactive electrophile that can form covalent adducts with cellular macromolecules, including DNA. nih.gov The involvement of this specific diol-epoxide in reactions with the DNA of hamster embryo cells treated with benz(a)anthracene has been demonstrated. nih.gov The synthesis of various enantiomeric bay-region diol epoxides of benz[a]anthracene has also been reported, highlighting the chemical efforts to obtain these important metabolites for biological testing. acs.org
Table 1: Key Metabolites in the
| Precursor/Intermediate | Resulting Metabolite | Key Process |
|---|---|---|
| Benz(a)anthracene | Benz(a)anthracene 8,9-oxide | Enzymatic/Chemical Oxidation |
| Benz(a)anthracene 8,9-oxide | 8,9-Dihydro-8,9-dihydroxybenz(a)anthracene | Enzymatic/Chemical Hydrolysis |
Production of Tetraols from Dihydrodiols
The hydrolysis of diol-epoxides leads to the formation of tetraols (tetrahydrotetrols). While the direct hydrolysis of 8,9-dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide to a specific tetraol is not detailed in the provided search results, the metabolic pathway is well-established for other benz(a)anthracene dihydrodiols. For example, the bay-region trans-1,2-dihydrodiol of benz(a)anthracene is metabolized in rat liver microsomes to predominantly form two optically active 1,2,3,4-tetrahydrotetrols. nih.gov This occurs via the formation of a 1,2-diol-3,4-epoxide, which is then hydrolyzed. This demonstrates the general metabolic route for the conversion of dihydrodiols to tetraols, a pathway that serves as a detoxification mechanism.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,2,3,4-tetrahydrotetrols |
| 7-methylbenz[a]anthracene |
| 7-nitrobenz(a)anthracene |
| 7-nitrobenz(a)anthracene trans-8,9-dihydrodiol |
| 8,9-dihydro-8,9-dihydroxybenz(a)anthracene |
| 8,9-dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide |
| Benz(a)anthracene |
| Benz(a)anthracene 8,9-oxide |
| Benz(a)anthracene, 8,9-dihydro- |
| Carbon-14 labeled dibenz[a,h]anthracene |
| trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[a]anthracene |
| trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[a]anthracene |
| trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[a]anthracene |
Derivatization for Analytical and Mechanistic Studies
The derivatization of 8,9-dihydrobenz(a)anthracene is a critical step for its analysis and for investigating the mechanisms by which it exerts its biological effects. Chemical modifications of the parent compound can introduce functionalities that facilitate detection by various analytical instruments or produce metabolites that are central to its mode of action.
One of the primary areas of investigation involves the metabolic activation of 8,9-dihydrobenz(a)anthracene to its corresponding dihydrodiol derivatives. The formation of diols is a key step in the metabolic pathway of many polycyclic aromatic hydrocarbons (PAHs). For instance, the metabolic product 8,9-dihydro-8,9-dihydroxy-7,12-dimethylbenz(a)anthracene has been identified as a rat liver metabolite of 7,12-dimethylbenz(a)anthracene. nih.gov The study of such metabolites is crucial for understanding the carcinogenic potential of the parent compounds. For example, the tumor-initiating activity of various dihydrodiols of 8-methylbenz[a]anthracene (B135035) (8-MBA) has been examined, with the 3,4-diol of 8-MBA showing significant tumorigenicity, suggesting it is a proximate carcinogen. nih.gov While the 8,9-diol of 8-MBA did not show remarkable tumorigenic activity in that specific study, the formation and study of these diol derivatives are central to mechanistic investigations. nih.gov
Another significant derivatization strategy, particularly for analytical purposes, is isotopic labeling. The synthesis of deuterated analogs of PAHs provides essential internal standards for quantitative analysis by isotope dilution mass spectrometry. nih.gov 8,9-Dihydrobenz[a]anthracene-d9 is a commercially available deuterated version of the parent compound. medchemexpress.commedchemexpress.comlgcstandards.com The use of such isotopically labeled standards is a cornerstone of accurate and precise quantification of PAHs in complex matrices, as they behave almost identically to the analyte of interest during sample preparation and analysis, thus correcting for any loss of analyte during these steps. nih.gov
The table below summarizes key derivatives of 8,9-dihydrobenz(a)anthracene and their primary applications in analytical and mechanistic studies.
| Derivative Name | Molecular Formula | Application | Reference |
| 8,9-Dihydro-8,9-dihydroxybenz(a)anthracene | C₁₈H₁₄O₂ | Mechanistic studies (metabolite) | nih.gov |
| 8,9-Dihydrobenz[a]anthracene-d9 | C₁₈H₅D₉ | Analytical studies (internal standard) | medchemexpress.commedchemexpress.com |
| 8,9-Dihydro-8,9-dihydroxy-7,12-dimethylbenz(a)anthracene | C₂₀H₁₈O₂ | Mechanistic studies (metabolite) | nih.gov |
| 8,9-diol of 8-methylbenz[a]anthracene | C₁₉H₁₆O₂ | Mechanistic studies (tumor initiation) | nih.gov |
Analytical methods for detecting PAHs and their derivatives, including 8,9-dihydrobenz(a)anthracene, often involve chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometric detection. nih.govusgs.gov Sample preparation is a critical step and can involve solid-phase extraction (SPE) to isolate the analytes from complex sample matrices. nih.gov The use of deuterated internal standards like 8,9-Dihydrobenz[a]anthracene-d9 during these analytical procedures significantly improves the accuracy and reliability of the quantification. nih.gov
The following table outlines the analytical parameters for the detection of PAHs, which are applicable to 8,9-dihydrobenz(a)anthracene and its derivatives.
| Analytical Technique | Sample Matrix | Sample Preparation | Detection Limit |
| GC-MS | Sediment | Solvent extraction, Gel permeation chromatography | 1.3 to 5.1 µg/kg |
| HPLC-FLD | Water | Dispersive liquid-liquid microextraction | 3.5-14.1 ng/L |
| GC-MS | Biological Samples | Gel permeation chromatography | pg/g range |
Metabolic Biotransformation of Benz a Anthracene and Its Dihydrodiol Metabolites
Enzymatic Pathways Leading to 8,9-Dihydro-Benz(a)anthracene
The initial steps in the metabolism of benz(a)anthracene (B33201) involve the oxidation of the aromatic ring system to form arene oxides, which are then hydrated to yield trans-dihydrodiols. This process is crucial for both the detoxification and, paradoxically, the metabolic activation of the parent compound.
The formation of benz(a)anthracene dihydrodiols is a two-step enzymatic process initiated by the cytochrome P450-dependent monooxygenase system. oup.comwikipedia.org These enzymes, primarily located in the endoplasmic reticulum of liver cells and other tissues, introduce an oxygen atom across a double bond of the benz(a)anthracene molecule to form a highly reactive epoxide intermediate, such as benz(a)anthracene 8,9-oxide. oup.comnih.gov
This epoxide is then a substrate for the enzyme microsomal epoxide hydrolase (mEH). wikipedia.orgnih.gov mEH catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to form a trans-dihydrodiol. wikipedia.orgnih.gov In the case of the 8,9-epoxide, this enzymatic hydration results in the formation of trans-8,9-dihydro-8,9-dihydroxybenz(a)anthracene, also referred to as the 8,9-dihydrodiol. nih.gov Studies using rat liver homogenates have confirmed that benz(a)anthracene is hydroxylated at the 8,9-bond to produce these dihydrodihydroxy compounds. nih.gov This pathway is a critical component of xenobiotic metabolism, converting hydrophobic compounds into more water-soluble derivatives. wikipedia.org
The enzymatic oxidation of benz(a)anthracene is both regio- and stereoselective. Regioselectivity refers to the preferential formation of metabolites at specific positions on the molecule. In the metabolism of benz(a)anthracene by rat liver microsomal fractions, the trans-8,9-dihydrodiol is one of the principal dihydrodiols formed, along with the trans-5,6-dihydrodiol. nih.gov
Stereoselectivity dictates the specific three-dimensional arrangement of the atoms in the product. The initial epoxidation by cytochrome P450 enzymes can produce enantiomeric epoxides. For instance, a highly purified and reconstituted system containing cytochrome P-450c has been shown to stereoselectively form (+)-(8R,9S)-benz(a)anthracene oxide. nih.gov The subsequent hydrolysis of this specific epoxide enantiomer by epoxide hydrolase leads to the formation of a particular enantiomer of the trans-8,9-dihydrodiol. This high degree of selectivity is a hallmark of enzymatic reactions and significantly influences the subsequent metabolic fate and biological activity of the resulting metabolites.
While the 8,9-dihydrodiol is a major metabolite, the enzymatic machinery can attack other double bonds in the benz(a)anthracene molecule, leading to a mixture of dihydrodiol isomers. nih.gov Rat liver homogenates have been shown to hydroxylate benz(a)anthracene at the 3,4- and 5,6-bonds in addition to the 8,9-bond. nih.gov
More detailed analysis using high-performance liquid chromatography (HPLC) has identified the trans-1,2- and trans-10,11-dihydrodiols as minor metabolic products of benz(a)anthracene. nih.gov There is also tentative evidence for the formation of the trans-3,4-dihydrodiol. nih.gov The formation of these various isomers, including the 1,2-, 3,4-, and 5,6-dihydrodiols, has also been observed in the metabolism of related PAHs like dibenz[a,h]anthracene (B1670416). nih.govnih.gov The relative abundance of these isomers can be influenced by the specific enzymes present and the induction state of the metabolic system.
Table 1: Dihydrodiol Metabolites of Benz(a)anthracene
| Dihydrodiol Isomer | Status as a Metabolite |
|---|---|
| trans-8,9-dihydrodiol | Principal Metabolite nih.gov |
| trans-5,6-dihydrodiol | Principal Metabolite nih.gov |
| trans-10,11-dihydrodiol | Minor Metabolite nih.gov |
| trans-1,2-dihydrodiol | Minor Metabolite nih.gov |
| trans-3,4-dihydrodiol | Tentatively Identified Metabolite nih.gov |
Further Metabolism of 8,9-Dihydro-Benz(a)anthracene and its Diol-Epoxides
The formation of dihydrodiols is not the endpoint of benz(a)anthracene metabolism. These intermediates can undergo further enzymatic reactions, leading to the formation of highly reactive diol-epoxides or detoxification through conjugation pathways.
The 8,9-dihydrodiol of benz(a)anthracene can serve as a substrate for a second round of oxidation by microsomal monooxygenases. nih.gov This epoxidation occurs on a double bond adjacent to the dihydrodiol moiety. Specifically, the 8,9-dihydro-8,9-dihydroxybenz(a)anthracene can be oxidized at the 10,11-double bond to form an 8,9-dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide, a type of metabolite known as a diol-epoxide. nih.govnih.govdocumentsdelivered.com
This conversion is a critical activation step, as diol-epoxides are often the ultimate carcinogenic forms of PAHs. nih.gov These electrophilic molecules can react with nucleophilic sites on cellular macromolecules, including DNA. nih.govdocumentsdelivered.com The formation of these diol-epoxides has been demonstrated in various systems, including hamster embryo cells. nih.govdocumentsdelivered.com The synthesis and metabolism of benz[a]anthracene 8,9-oxide have been studied, confirming its role as a precursor in these metabolic pathways. nih.gov The induction of monooxygenases can significantly alter the profile of metabolites, potentially stimulating the formation of these bay-region diol-epoxides. nih.gov
As an alternative to forming diol-epoxides, the reactive epoxide intermediates in the metabolic pathway of benz(a)anthracene can be detoxified through conjugation with glutathione (B108866) (GSH). nih.govnih.gov This reaction is catalyzed by glutathione S-transferase enzymes. When the 8,9-dihydrodiol is further metabolized to its corresponding 10,11-oxide (a diol-epoxide), this reactive species can be conjugated with glutathione. nih.gov
This conjugation results in the formation of a more water-soluble and readily excretable product. nih.gov Studies with rat liver fractions have identified glutathione conjugates of benz(a)anthracene metabolites. nih.govnih.gov Specifically, a conjugate likely formed from the 8,9-dihydrodiol pathway is S-(8,9,10,11-tetrahydro-8,9,10-trihydroxybenz[a]anthracen-11-yl)glutathione. nih.gov This product is formed by the enzymatic opening of the diol-epoxide ring by glutathione, a crucial detoxification mechanism. oup.comnih.gov
Table 2: Further Metabolism of Benz(a)anthracene-8,9-dihydrodiol
| Metabolic Pathway | Key Enzyme(s) | Resulting Product(s) |
|---|---|---|
| Diol-Epoxide Formation | Microsomal Monooxygenases (Cytochrome P450) | 8,9-dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide (Diol-Epoxide) nih.govnih.gov |
| Glutathione Conjugation | Glutathione S-Transferases | S-(8,9,10,11-tetrahydro-8,9,10-trihydroxybenz[a]anthracen-11-yl)glutathione nih.gov |
Formation of Quinone Metabolites
The metabolic conversion of benz(a)anthracene (BA) can lead to the formation of quinone derivatives, which are implicated in oxidative DNA damage. One such metabolite is benz[a]anthracene-3,4-dione (BA-3,4-dione), an o-quinone. nih.gov This type of metabolite can induce oxidative damage to DNA, a process that is separate from the DNA adduct formation caused by diol epoxides. nih.gov The formation of BA-3,4-dione from its precursor, benz[a]anthracene-trans-3,4-dihydrodiol (BA-3,4-dihydrodiol), can participate in redox cycling. nih.gov Studies have confirmed that BA-3,4-dione induces oxidative DNA damage in the presence of cytochrome P450 reductase. nih.gov
Furthermore, the photooxidation of benz[a]anthracene in the presence of molecular oxygen can also yield quinones as end products. This process involves the formation of endoperoxide intermediates which then rearrange and undergo further oxidation. researchgate.net In some biological systems, quinones such as BP 6,12- and 11,12-quinones have been identified as metabolic products. pnas.org The generation of these quinones represents a significant pathway in the biotransformation of benz(a)anthracene. nih.govresearchgate.net
Ring Fission Products
While mammalian systems primarily metabolize benz(a)anthracene through oxidation to dihydrodiols, phenols, and quinones, certain microorganisms are capable of cleaving the aromatic ring structure. The soil bacterium Sphingobium sp. strain KK22 has been shown to biotransform benz(a)anthracene, resulting in ring fission products. nih.govasm.org Analysis of the biodegradation process revealed the formation of several downstream metabolites, indicating that the initial oxidation can occur at both the angular and linear kata ends of the molecule. nih.gov
Metabolites identified from the action of Sphingobium sp. strain KK22 include two o-hydroxypolyaromatic acids and two hydroxy-naphthoic acids. nih.gov Specifically, 1-hydroxy-2-naphthoic acid and 2-hydroxy-3-naphthoic acid were unambiguously identified. nih.gov The presence of 2-hydroxy-3-naphthoic acid suggests a biotransformation pathway that proceeds through an angular kata-type cleavage. asm.org Additionally, other single and double aromatic ring metabolites such as 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid and salicylic (B10762653) acid have been documented. nih.gov In studies with Mycobacterium vanbaalenii strain PYR-1, ortho- and meta-cleavage of the aromatic rings led to the accumulation of novel ring-fission metabolites, including 3-hydrobenzo[f]isobenzofuran-1-one and 6-hydrofuran[3,4-g]chromene-2,8-dione. nih.gov
In Vitro and In Vivo Model Systems for Metabolic Studies
Rat Liver Homogenates and Microsomal Fractions
Rat liver preparations are extensively used models for studying the metabolism of polycyclic aromatic hydrocarbons like benz(a)anthracene. Early studies using rat-liver homogenates demonstrated that benz(a)anthracene is hydroxylated at the 3,4-, 5,6-, or 8,9-positions to produce phenols and dihydrodihydroxy compounds. nih.govnih.gov Metabolic activity was also noted at the 7- and 12-positions. nih.govnih.gov
More detailed investigations using rat liver microsomes have identified a range of metabolites from substituted benz(a)anthracene derivatives. For instance, the metabolism of 6-methylbenz[a]anthracene (B135010) by rat liver microsomes yields 3-hydroxy-6-MBA, 4-hydroxy-6-MBA, 5-hydroxy-6-MBA, and several trans-dihydrodiols (3,4-, 5,6-, 8,9-, and 10,11-). nih.gov The formation of these metabolites is highly dependent on the specific cytochrome P-450 isozymes present in the microsomes, which can be influenced by pretreatment of the rats with inducers like phenobarbital (B1680315) or 3-methylcholanthrene. nih.gov Similarly, studies on 7-ethylbenz[a]anthracene in microsomes from 3-methylcholanthrene-pretreated rats identified the 1,2-, 3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols as metabolites. nih.gov
| Parent Compound | Model System | Key Metabolites Identified | Reference |
|---|---|---|---|
| Benz[a]anthracene | Rat Liver Homogenates | Phenols, Dihydrodihydroxy compounds (at 3,4-, 5,6-, 8,9-positions) | nih.gov, nih.gov |
| 6-Methylbenz[a]anthracene | Rat Liver Microsomes | 3-hydroxy-6-MBA, 4-hydroxy-6-MBA, 5-hydroxy-6-MBA, trans-3,4-, 5,6-, 8,9-, 10,11-dihydrodiols | nih.gov |
| 7-Ethylbenz[a]anthracene | Rat Liver Microsomes (3-MC treated) | 1,2-, 3,4-, 5,6-, 8,9-, 10,11-dihydrodiols | nih.gov |
Mammalian Cell Cultures (e.g., Hamster Embryo Cells, Human Lymphocytes, Human Lung Cells)
Mammalian cell cultures provide valuable in vitro systems for examining the metabolic activation of benz(a)anthracene and the subsequent cellular consequences. Hamster embryo cells have been instrumental in demonstrating that the metabolic activation of BA involves the formation of diol-epoxides that bind to nucleic acids. nih.gov Specifically, a non-'bay-region' diol-epoxide, anti-BA-8,9-diol 10,11-oxide, was found to react with guanosine (B1672433) and adenosine (B11128) in RNA and with deoxyguanosine in DNA. nih.gov A 'bay-region' diol-epoxide, anti-BA-3,4-diol 1,2-oxide, was also shown to be involved, reacting primarily with deoxyguanosine. nih.gov Co-administration of BA with benzo[a]pyrene (B130552) in hamster embryo cell cultures resulted in decreased metabolism and DNA binding of benzo[a]pyrene, suggesting competition for metabolic enzymes. nih.gov
Studies using bone marrow pre-B lymphocytes have shown that BA metabolites can induce apoptosis. nih.gov Research on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a derivative of BA, indicated that DMBA-3,4-dihydrodiol, an early metabolite, induces significant pre-B cell apoptosis. nih.gov This process appears to be dependent on the aryl hydrocarbon receptor (AhR) and subsequent metabolism, suggesting that AhR activation alone is not sufficient. nih.gov The genotoxicity of benzene (B151609) metabolites has also been assessed in human lymphocytes using techniques like the comet assay. who.int
| Cell System | Parent Compound | Key Findings/Metabolites | Reference |
|---|---|---|---|
| Hamster Embryo Cells | Benz[a]anthracene | Formation of anti-BA-8,9-diol 10,11-oxide and anti-BA-3,4-diol 1,2-oxide; binding to DNA and RNA. | nih.gov |
| Pre-B Lymphocytes (Bone Marrow Culture) | DMBA (BA derivative) | DMBA-3,4-dihydrodiol induces apoptosis, dependent on AhR and metabolism. | nih.gov |
| Human Lymphocytes | Benzene Metabolites | Used to detect DNA damage via comet assay. | who.int |
Fungal Biotransformation Systems (e.g., Cunninghamella elegans)
The filamentous fungus Cunninghamella elegans is recognized as a versatile model for studying the metabolism of xenobiotics, including polycyclic aromatic hydrocarbons, due to its possession of metabolic enzymes similar to those in mammals. asm.orgwikipedia.org When incubated with benz(a)anthracene, C. elegans transforms it primarily into trans-dihydrodiols. nih.govnih.gov The major metabolite produced is BA trans-8,9-dihydrodiol, with smaller amounts of BA trans-10,11-dihydrodiol and BA trans-3,4-dihydrodiol also formed. nih.gov
A key difference noted between fungal and mammalian metabolism is that C. elegans does not produce the BA trans-5,6-dihydrodiol. asm.orgnih.gov A novel metabolite, a BA tetraol (8β,9α,10α,11β-tetrahydroxy-8α,9β,10β,11α-tetrahydro-BA), was also identified in C. elegans cultures, likely arising from further oxidation of the 8,9- or 10,11-dihydrodiols. asm.orgnih.gov This fungus has also been shown to efficiently reduce certain substituted benzoic acids to their corresponding benzyl (B1604629) alcohols, highlighting its metabolic versatility. st-andrews.ac.uk
| Fungal System | Parent Compound | Major Metabolites Identified | Reference |
|---|---|---|---|
| Cunninghamella elegans | Benz[a]anthracene | BA trans-8,9-dihydrodiol (major), BA trans-10,11-dihydrodiol, BA trans-3,4-dihydrodiol, BA tetraol | nih.gov, asm.org |
Mechanisms of Biological Interaction and Molecular Toxicology
DNA Adduct Formation by Diol-Epoxide Metabolites
The primary mechanism of carcinogenesis for many PAHs is the formation of covalent DNA adducts. This process begins with the metabolic conversion of the parent hydrocarbon into dihydrodiols by cytochrome P450 enzymes and epoxide hydrolase. These dihydrodiols are then further epoxidized to form highly reactive diol-epoxides. nih.govnih.gov These electrophilic metabolites can then attack nucleophilic sites on DNA bases, forming stable covalent adducts that can lead to mutations if not repaired before DNA replication.
For benz(a)anthracene (B33201), metabolic pathways can produce different diol-epoxides, including those derived from the 8,9-dihydrodiol, which is a non-bay-region dihydrodiol. nih.gov The subsequent epoxidation of this metabolite at the 10,11-position results in the formation of 8,9-diol-10,11-epoxides. nih.govnih.gov
The formation of diol-epoxides from dihydrodiols is a stereospecific process, resulting in different stereoisomers (enantiomers and diastereomers) that can possess vastly different biological activities. The stereochemistry of the diol and the epoxide ring relative to each other is critical. Diol-epoxides are classified as syn or anti depending on whether the epoxide oxygen is on the same or opposite side of the plane as the benzylic hydroxyl group. researchgate.net
For instance, the metabolism of benz(a)anthracene can produce anti-BA-8,9-diol 10,11-oxide, which is chemically designated as r-8,t-9-dihydroxy-t-10,11-oxy-8,9,10,11-tetrahydrobenz[a]anthracene. nih.gov This stereoisomer can react with DNA to form specific adducts. The spatial arrangement of the hydroxyl and epoxide groups influences the molecule's ability to intercalate into the DNA helix and the subsequent covalent binding to DNA bases. wikipedia.org The binding of the diol epoxide to DNA occurs through a covalent linkage, primarily involving the benzylic carbon of the epoxide ring (e.g., C-10 in benzo[a]pyrene (B130552) diol epoxide) and the exocyclic amino groups of purine (B94841) bases. researchgate.net
Diol-epoxides derived from benz(a)anthracene react with specific nucleophilic sites within the DNA structure. While adducts can form with various DNA bases, the primary targets are the exocyclic amino groups of purine bases, deoxyguanosine and deoxyadenosine. researchgate.net
Studies on the reaction products of benz(a)anthracene diol-epoxides with DNA have provided strong evidence that the major adducts are formed at the N² position of guanine (B1146940). nih.gov This is analogous to the well-characterized adducts formed by benzo[a]pyrene diol epoxide. nih.govwikipedia.org The formation of these N²-guanine derivatives has been confirmed through pK determinations and analysis following nitrous acid treatment. nih.gov In addition to the major guanine adducts, reactions also occur with adenosine (B11128), though typically to a lesser extent. unipa.it The binding of the hydrocarbon to these specific sites on the DNA bases distorts the normal helical structure, which can disrupt DNA replication and transcription, leading to mutations. wikipedia.org
The "bay-region" theory posits that diol-epoxides in which the epoxide ring forms part of a sterically hindered "bay" of the hydrocarbon are exceptionally reactive and carcinogenic. capes.gov.br For benz(a)anthracene, the bay region is the hindered area between the 1 and 12 positions.
Bay-Region Diol-Epoxide: The anti-BA-3,4-diol 1,2-oxide is a bay-region diol-epoxide. It is derived from the trans-3,4-dihydrodiol metabolite. nih.govnih.gov This metabolite is considered a major ultimate carcinogenic form of benz(a)anthracene. nih.govcapes.gov.br It is significantly more mutagenic and tumorigenic than the parent compound. capes.gov.br
Non-Bay-Region Diol-Epoxide: The anti-BA-8,9-diol 10,11-oxide is a non-bay-region diol-epoxide. It is formed from the 8,9-dihydrodiol metabolite. nih.govnih.gov
Chromatographic analysis of DNA from mouse skin and hamster embryo cells treated with benz(a)anthracene revealed the presence of adducts derived from both the bay-region 3,4-diol-1,2-epoxide and the non-bay-region 8,9-diol-10,11-epoxide. nih.gov This indicates that both pathways contribute to the DNA binding and biological activity of benz(a)anthracene. nih.gov However, in vitro studies comparing reactivity showed that the bay-region diol-epoxide reacts more readily with DNA than the non-bay-region counterpart. nih.gov The exceptional mutagenic activity of the bay-region epoxides supports the hypothesis that they are the principal ultimate carcinogens for many PAHs. researchgate.net
Table 1: Comparison of Bay-Region and Non-Bay-Region Diol-Epoxides of Benz(a)anthracene
| Feature | Bay-Region Diol-Epoxide | Non-Bay-Region Diol-Epoxide |
| Example | anti-BA-3,4-diol 1,2-oxide | anti-BA-8,9-diol 10,11-oxide |
| Precursor | BA 3,4-dihydrodiol | BA 8,9-dihydrodiol |
| Reactivity | Higher reactivity with DNA. nih.gov | Lower reactivity with DNA compared to bay-region. nih.gov |
| Mutagenicity | Highly mutagenic. capes.gov.br | Less mutagenic than bay-region epoxides. researchgate.net |
| Biological Role | Considered a major ultimate carcinogenic metabolite of BA. nih.govnih.gov | Contributes to the overall DNA binding and biological activity of BA. nih.gov |
Several analytical techniques are employed to detect and quantify the formation of DNA adducts. These methods are crucial for understanding the extent of DNA damage and for linking exposure to biological effects.
³²P-Postlabeling Analysis: This highly sensitive method involves enzymatically digesting the DNA to mononucleotides, labeling the adducted nucleotides with radioactive phosphorus (³²P), and then separating them using techniques like thin-layer chromatography (TLC). nih.gov This allows for the detection and quantification of adducts from small amounts of DNA.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate and identify hydrocarbon-nucleoside adducts from hydrolyzed DNA samples. nih.gov By comparing the retention times of adducts from in vivo samples with those of synthetic standards, specific adducts can be identified. nih.gov
Mass Spectrometry (MS): Advanced mass spectrometry techniques, such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), provide a powerful tool for the direct quantitative analysis of specific DNA adducts. nih.gov By using stable isotope labeling, where a specific position in a DNA sequence is labeled with a heavy isotope (e.g., ¹⁵N), researchers can precisely measure the extent of adduct formation at individual guanine or adenine (B156593) sites within genes like p53 or K-ras. nih.gov
Studies using these methods have shown that the formation of diol-epoxide adducts increases in a time-dependent manner following exposure to benz(a)anthracene in human hepatocyte culture systems. nih.gov
Oxidative DNA Damage Mechanisms
In addition to forming covalent adducts, PAH metabolites can induce DNA damage through oxidative stress. This pathway involves the generation of reactive oxygen species (ROS), which can lead to lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-known marker of oxidative DNA damage. nih.govnih.govacs.org
A key mechanism for ROS production is the redox cycling of PAH-derived quinones. Dihydrodiol metabolites can be oxidized to catechols, which then auto-oxidize to form o-quinones and semiquinone radicals. nih.gov
This process is exemplified by benz[a]anthracene-3,4-dione (BA-3,4-dione), a quinone-type metabolite. In the presence of enzymes like cytochrome P450 reductase, this quinone can undergo a redox cycle, reducing molecular oxygen to generate ROS, which in turn damages DNA. nih.govcapes.gov.br
Interestingly, certain dihydrodiol metabolites can also induce oxidative damage directly. Benz[a]anthracene-trans-3,4-dihydrodiol (BA-3,4-dihydrodiol) can cause copper-mediated DNA damage non-enzymatically. nih.govacs.org This process involves the autoxidation of the dihydrodiol, leading to the production of hydrogen peroxide (H₂O₂) and the reduction of Cu(II) to Cu(I), which are key components in the generation of DNA-damaging ROS. nih.govnih.govacs.org This oxidative damage can induce specific lesions, such as at the G in the 5'-ACG-3' sequence, which is a known mutational hotspot in the human p53 tumor suppressor gene. nih.govnih.govacs.org
Non-Quinone Mediated Oxidative DNA Damage
While the formation of PAH o-quinones and their subsequent redox cycling is a well-established mechanism for generating reactive oxygen species (ROS), research has uncovered alternative, non-quinone mediated pathways that also contribute to oxidative DNA damage. One such mechanism has been identified for other BA dihydrodiol isomers, such as Benz(a)anthracene-trans-3,4-dihydrodiol (BA-3,4-dihydrodiol). nih.govacs.org
This unique pathway involves a non-enzymatic, copper-mediated autoxidation of the dihydrodiol. nih.gov In this process, the BA-3,4-dihydrodiol, in the presence of Cu(II), can undergo autoxidation, leading to the generation of hydrogen peroxide (H₂O₂). nih.govacs.org This reaction is enhanced by the presence of NADH. nih.gov The subsequent reaction between Cu(I) and H₂O₂ can produce highly reactive hydroxyl radicals, which then induce oxidative damage to DNA. nih.govacs.org This process has been shown to cause the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a key biomarker of oxidative DNA damage. nih.gov
Notably, this non-enzymatic process can induce DNA damage more efficiently than the metabolically activated BA-3,4-dione, a quinone-type metabolite. nih.gov This pathway can cause lesions in critical genes, such as the human p53 tumor suppressor gene, indicating its potential role in the carcinogenicity of BA metabolites. nih.govacs.org While this specific mechanism was detailed for the 3,4-dihydrodiol, it highlights that non-quinone pathways can be significant contributors to the genotoxicity of benz(a)anthracene metabolites.
Role of Dihydrodiol Dehydrogenase in Oxidative Damage
Dihydrodiol dehydrogenase (DD), a member of the aldo-keto reductase enzyme superfamily, plays a crucial role in the metabolic processing of PAH dihydrodiols. acs.orgnih.gov This enzyme catalyzes the NAD(P)⁺-dependent oxidation of trans-dihydrodiols into their corresponding catechols. acs.orgnih.gov These catechols can then undergo redox cycling, generating reactive oxygen species that lead to oxidative DNA damage.
The process involves the enzymatic conversion of the dihydrodiol to a catechol, with the concurrent reduction of NAD⁺ to NADH. acs.orgnih.gov The catechol can then autoxidize to a semiquinone and then an o-quinone, producing superoxide (B77818) radicals and hydrogen peroxide in the process. This redox cycle can continuously generate ROS, leading to sustained oxidative stress and damage to nearby cellular macromolecules, including DNA. acs.org
Research has demonstrated that the efficiency of this process varies between different BA dihydrodiol isomers. Studies comparing various BA-dihydrodiols found that DD catalyzed the oxidation of BA-1,2-dihydrodiol to its catechol form most efficiently. acs.orgnih.gov This superior efficiency correlates with a higher potential to induce oxidative DNA damage, including the formation of 8-oxodG and specific lesions in the p53 tumor suppressor gene. acs.orgnih.gov The lower tumorigenic activity of the BA-8,9-dihydrodiol isomer may be related to it being a less favorable substrate for dihydrodiol dehydrogenase compared to more potent isomers like the 1,2- or 3,4-dihydrodiols. nih.gov
DNA Repair Mechanisms Associated with Benz(a)anthracene-Induced Lesions
To maintain genomic integrity, cells have evolved sophisticated DNA repair pathways to counteract the damage caused by chemical agents like PAH metabolites. The two primary mechanisms responsible for repairing lesions induced by compounds such as benz(a)anthracene derivatives are Nucleotide Excision Repair (NER) and Base Excision Repair (BER).
Nucleotide Excision Repair (NER)
Nucleotide Excision Repair is a versatile and crucial pathway for removing a wide variety of bulky, helix-distorting DNA lesions. nih.govyoutube.com This includes the types of DNA adducts formed by reactive metabolites of PAHs. The NER machinery recognizes the structural distortion in the DNA helix caused by the lesion, rather than the specific chemical nature of the adduct itself. nih.govyoutube.com
The process in eukaryotes involves several key steps:
Damage Recognition: The XPC-HR23B protein complex initiates NER by scanning the genome and identifying a helical distortion. nih.gov
DNA Unwinding: Upon recognition, the multi-protein transcription factor TFIIH is recruited. Two helicase subunits of TFIIH, XPB and XPD, unwind the DNA around the lesion, creating a "bubble" of approximately 20-25 nucleotides. nih.gov
Verification and Stabilization: The XPA protein binds to the damaged site, verifying the damage and stabilizing the opened complex. nih.gov
Excision: Two endonucleases, XPG and XPF-ERCC1, are recruited to the complex. They incise the damaged DNA strand on the 3' and 5' sides of the lesion, respectively, removing a short, single-stranded fragment containing the adduct. nih.gov
Synthesis and Ligation: DNA polymerase fills the resulting gap using the undamaged strand as a template, and DNA ligase seals the final nick to complete the repair. youtube.com
The efficiency of NER can vary depending on the specific structure and conformation of the DNA lesion, which influences the initial recognition step. nih.gov
Base Excision Repair (BER)
Base Excision Repair is the primary pathway responsible for correcting small, non-helix-distorting base lesions, such as those arising from oxidation, alkylation, or deamination. nih.govnih.gov This pathway is essential for repairing the oxidative DNA damage, like the formation of 8-oxodG, that results from the redox cycling of BA metabolites. nih.govacs.org
The BER pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base by cleaving the N-glycosidic bond that links it to the sugar-phosphate backbone. nih.gov This action creates an apurinic/apyrimidinic (AP) site. nih.gov The subsequent steps can follow two main sub-pathways, but generally involve:
AP Site Incision: An AP endonuclease, such as APE1, cleaves the phosphodiester backbone at the AP site.
End Processing: The sugar-phosphate remnant is removed.
Gap Filling: DNA polymerase inserts the correct nucleotide into the gap.
Ligation: DNA ligase seals the nick to restore the integrity of the DNA strand. nih.gov
Given that metabolites of benz(a)anthracene can induce oxidative damage, the BER pathway is critical for mitigating their genotoxic effects by removing lesions like 8-oxodG and preventing mutations. nih.gov
Structure-Activity Relationships in Molecular Mechanisms
The biological activity of benz(a)anthracene and its derivatives is highly dependent on their three-dimensional structure. The specific molecular configuration influences metabolic activation, the nature of the DNA lesions formed, and the ultimate carcinogenic potential.
Influence of Molecular Configuration on Biological Activity
The position of the dihydrodiol group on the benz(a)anthracene skeleton dramatically influences its tumorigenicity. This is a classic example of a structure-activity relationship, where subtle changes in molecular shape lead to significant differences in biological outcomes.
The "bay region" theory of PAH carcinogenicity provides a framework for understanding these differences. This theory posits that dihydrodiol metabolites with a bay region diol-epoxide are particularly potent carcinogens. For benz(a)anthracene, the BA-3,4-dihydrodiol is a precursor to a bay-region diol-epoxide and is exceptionally tumorigenic. nih.gov
In contrast, other vicinal trans-dihydrodiols of benz(a)anthracene show markedly different activities. A comparative study on mouse skin revealed the following hierarchy of tumor-initiating activity for different isomers:
| Compound | Tumor-Initiating Activity (Relative to Benz(a)anthracene) |
| Benz(a)anthracene 3,4-dihydrodiol | Highly active (more than parent) |
| Benz(a)anthracene | Active |
| Benz(a)anthracene 1,2-dihydrodiol | Less active |
| Benz(a)anthracene 5,6-dihydrodiol | Less active |
| Benz(a)anthracene 8,9-dihydrodiol | Less active |
| Benz(a)anthracene 10,11-dihydrodiol | Less active |
| This table is based on findings from comparative tumorigenicity studies. nih.gov |
The data clearly indicates that the BA-8,9-dihydrodiol is a weak tumor initiator compared to both the parent hydrocarbon and the highly potent BA-3,4-dihydrodiol. nih.gov This difference in activity is attributed to the molecular configuration of the 8,9-dihydrodiol, which does not lead to the formation of a bay-region epoxide. Its structure is likely less favorable for metabolic activation into a highly reactive, ultimate carcinogen. Quantum chemical studies also seek to relate electronic structure features, such as the hardness of specific atoms within the molecular rings, to carcinogenic potency, further underscoring the critical role of molecular configuration. researchgate.net
Impact of Substituent Groups on Reactivity
The biological and toxicological reactivity of benz(a)anthracene derivatives, including the partially saturated 8,9-dihydro- form, is significantly influenced by the presence and position of substituent groups on the aromatic ring system. These substituents can alter the electron density distribution within the molecule, thereby affecting its susceptibility to metabolic activation and interaction with cellular macromolecules. The nature of the substituent, whether it is electron-donating or electron-withdrawing, and its location on the benz(a)anthracene nucleus are critical determinants of the compound's carcinogenic potential.
Research into the structure-activity relationships of substituted benz(a)anthracenes has revealed that modifications in the number and position of functional groups can lead to substantial changes in their biological activities, such as tumor induction. The metabolic activation of benz(a)anthracene to its ultimate carcinogenic form often proceeds through the formation of diol epoxides in the "bay region" of the molecule. Substituents can either enhance or hinder this metabolic process.
A study on the tumor-initiating activity of various substituted benz(a)anthracenes on mouse skin provides quantitative data on how different substituents modulate carcinogenic potential. The data from this study, presented in the table below, demonstrates the significant variations in biological reactivity that result from changes in substitution patterns.
Table 1: Tumor-Initiating Activity of Substituted Benz(a)anthracene Derivatives
| Compound | Initiating Dose (nmol/mouse) | Papillomas per Mouse (at 18 weeks) |
|---|---|---|
| 7-Methylbenz(a)anthracene (7-MBA) | 200 | 2.13 +/- 0.12 |
| 400 | 4.73 +/- 0.68 | |
| 10-Fluoro-7-methylbenz(a)anthracene (10-F-7-MBA) | 200 | 14.17 +/- 0.16 |
| 400 | 22.47 +/- 1.64 | |
| 12-Methylbenz(a)anthracene (12-MBA) | 400 | 1.13 +/- 0.80 |
| 800 | 3.00 +/- 0.17 | |
| 10-Fluoro-12-methylbenz(a)anthracene (10-F-12-MBA) | 400 | 24.97 +/- 2.18 |
| 800 | 22.20 +/- 6.47 |
Data from a study on the skin tumor-initiating activity in SENCAR mice. nih.gov
The results from this research indicate that a fluoro substituent at the 10-position significantly enhances the tumor-initiating activity of both 7-methylbenz(a)anthracene and 12-methylbenz(a)anthracene. nih.gov For instance, at a 400 nmol dose, 10-F-7-MBA was considerably more active than 7-MBA. nih.gov Similarly, 10-F-12-MBA was substantially more potent than 12-MBA at the same dosage. nih.gov In contrast, a trifluoromethyl (CF3) group, which is strongly electron-withdrawing, at either the 9 or 10-position of 7,12-dimethylbenz(a)anthracene was found to essentially eliminate its tumor-initiating activity at the tested doses. nih.gov These findings suggest that electron-donating substituents at the 9 and 10-positions of the benz(a)anthracene nucleus can enhance skin tumor-initiating activity, while electron-withdrawing groups in these positions can dramatically reduce or abolish this activity. nih.gov
Furthermore, comparative studies have shown that methyl substitution at the 7- and 7,12-positions is significantly more effective at enhancing tumorigenic activity than fluorine substitution at these same positions. nih.gov While 7-fluorobenz(a)anthracene and 12-fluorobenz(a)anthracene were several times more active than the parent benz(a)anthracene, they were considerably less active than their methyl-substituted counterparts. nih.gov For the 7,12-disubstituted derivatives, 7-methyl-12-fluorobenz(a)anthracene was found to be more than twice as tumorigenic as 7-fluoro-12-methylbenz(a)anthracene. nih.gov
These research findings underscore the critical role that substituent groups play in modulating the reactivity and, consequently, the toxicological properties of benz(a)anthracene derivatives. The electronic properties and steric effects of these substituents can have a profound impact on the metabolic pathways that lead to either detoxification or activation to carcinogenic species.
Environmental Aspects and Biotransformation
Sources and Environmental Occurrence of Benz(a)anthracene (B33201)
Benz(a)anthracene, the precursor to Benz(a)anthracene, 8,9-dihydro-, is a ubiquitous environmental pollutant originating from both natural and anthropogenic sources. nih.govwikipedia.org Its presence in various environmental compartments is a direct result of the incomplete combustion of organic materials.
Incomplete Combustion Processes
The primary source of Benz(a)anthracene in the environment is the incomplete combustion of organic matter. wikipedia.org This includes emissions from natural events such as forest and grassland fires and volcanic eruptions. youtube.com Anthropogenic activities are also major contributors, including the burning of fossil fuels like diesel, industrial and medical waste incineration, and the grilling of food. youtube.com
Industrial Activities and Fossil Fuels
Industrial processes are significant sources of Benz(a)anthracene. It is generated during the refining of petroleum and is a component of coal tar. youtube.comrivm.nl Consequently, industrial sites related to these activities can be significant sources of environmental contamination. The compound is also found in natural deposits of crude oil and coal. youtube.com
Environmental Fate and Degradation Processes
Once released into the environment, Benz(a)anthracene is subject to various degradation processes, with microbial biodegradation being a key pathway leading to the formation of its dihydrodiol metabolites, including Benz(a)anthracene, 8,9-dihydro-. nih.govasm.org
Microbial Biodegradation Pathways
The microbial degradation of Benz(a)anthracene is a critical process in its environmental fate. In aerobic conditions, bacteria utilize dioxygenase enzymes to oxidize the benzene (B151609) rings, leading to the formation of cis-dihydrodiols. nih.gov This initial step is crucial for the subsequent breakdown of the PAH molecule.
Several bacterial species have been identified for their ability to metabolize Benz(a)anthracene. For instance, Mycobacterium species have been shown to degrade this PAH. asm.orgnih.govnih.gov Fungi, such as Cunninghamella elegans, are also capable of transforming Benz(a)anthracene into its dihydrodiol metabolites. nih.gov In a study on Cunninghamella elegans, the metabolism of Benz(a)anthracene resulted in the formation of trans-8,9-dihydrodiol as the major metabolite. nih.gov
The initial enzymatic attack on the Benz(a)anthracene molecule can occur at different positions. For example, Mycobacterium vanbaalenii strain PYR-1 has been shown to attack the C-1,2-, C-5,6-, C-7,12-, and C-10,11-positions. nih.gov The formation of cis-8,9-BAA-dihydrodiol has been reported as a metabolite in the degradation of Benz(a)anthracene by Beijerinckia sp. strain B1. asm.org
Ring Fission and Intermediate Metabolite Identification in Environmental Biotransformation
Following the initial hydroxylation and formation of dihydrodiols like Benz(a)anthracene, 8,9-dihydro-, further microbial action leads to ring fission. This process involves the cleavage of the aromatic rings, resulting in the formation of smaller, more water-soluble compounds that can be further mineralized to carbon dioxide and water. nih.gov
Studies on the degradation of Benz(a)anthracene by various microorganisms have identified several ring-fission products. For instance, the metabolism of Benz(a)anthracene by Mycobacterium vanbaalenii leads to the accumulation of novel ring-fission metabolites. nih.gov The degradation of Benz(a)anthracene-7,12-dione by the ligninolytic fungus Irpex lacteus has been shown to produce 1,2-naphthalenedicarboxylic acid and phthalic acid. nih.gov While these studies focus on the degradation of the parent compound or other intermediates, they provide insight into the potential downstream fate of Benz(a)anthracene, 8,9-dihydro- in the environment.
The table below summarizes some of the identified metabolites from the biodegradation of Benz(a)anthracene by different microorganisms.
| Microorganism | Parent Compound | Key Metabolites | Reference |
| Beijerinckia sp. strain B1 | Benz(a)anthracene | cis-1,2-BAA-dihydrodiol, cis-8,9-BAA-dihydrodiol, cis-10,11-BAA-dihydrodiol | asm.org |
| Mycobacterium sp. strain RJGII-135 | Benz(a)anthracene | 5,6-BAA-dihydrodiol, 10,11-BAA-dihydrodiol, Cleavage product | nih.gov |
| Mycobacterium vanbaalenii strain PYR-1 | Benz(a)anthracene | Dihydroxylated and methoxylated intermediates, Ring-fission metabolites | nih.gov |
| Cunninghamella elegans | Benz(a)anthracene | trans-8,9-dihydrodiol, trans-10,11-dihydrodiol, trans-3,4-dihydrodiol | nih.gov |
| Irpex lacteus | Benz(a)anthracene | Benz(a)anthracene-7,12-dione, 1,2-Naphthalenedicarboxylic acid, Phthalic acid | nih.gov |
Aquatic Fate and Effects Studies
The aquatic fate of Benz(a)anthracene and its metabolites is of significant concern due to their potential toxicity to aquatic organisms. nih.gov PAHs, being lipophilic, tend to bioaccumulate in aquatic organisms, with concentrations in fish and shellfish potentially being significantly higher than in the surrounding water. nih.gov
Studies on the effects of Benz(a)anthracene in aquatic environments have shown that it can have various toxic effects on fish. For example, exposure to Benz(a)anthracene has been shown to affect bone metabolism in the nibbler fish, Girella punctata. nih.govmdpi.com The metabolism of Benz(a)anthracene in fish can lead to the formation of hydroxylated metabolites, such as 3-hydroxy BaA, which has been detected in the bile of BaA-treated nibbler fish. nih.gov
While specific toxicity data for Benz(a)anthracene, 8,9-dihydro- is limited, the known effects of the parent compound and other PAHs highlight the potential risks associated with the presence of these compounds in aquatic ecosystems. The table below presents a summary of selected aquatic toxicity data for the parent compound, Benz(a)anthracene.
| Test Organism | Exposure Duration | Effect | Concentration (µg/L) | Reference |
| Daphnia magna (Water flea) | 21 days | Reproduction | 1.8 | rivm.nl |
| Pimephales promelas (Fathead minnow) | 32 days | Early Life Stage Toxicity | 1.0 | rivm.nl |
| Oncorhynchus mykiss (Rainbow trout) | 96 hours | Acute toxicity (LC50) | 5.3 | rivm.nl |
Bioconcentration and Distribution in Environmental Systems
Benz(a)anthracene, 8,9-dihydro- is a metabolite of the polycyclic aromatic hydrocarbon (PAH) benz(a)anthracene. nih.gov While specific quantitative data on the bioconcentration and environmental distribution of the 8,9-dihydro- metabolite are limited in scientific literature, the behavior of the parent compound, benz(a)anthracene, provides critical insight into how this class of compounds interacts with and persists in the environment. PAHs, in general, are known for their potential to bioaccumulate and their widespread distribution across various environmental matrices. researchgate.net
The environmental fate of benz(a)anthracene is characterized by its low aqueous solubility and strong tendency to adsorb to organic matter in soil and sediment. researchgate.net This property significantly influences its distribution and bioavailability. Once in the environment, benz(a)anthracene persists for extended periods, with a half-life that can span several years in soil and water. ontosight.ai
In aquatic environments, benz(a)anthracene demonstrates a very high potential for bioconcentration in organisms. cdc.gov The Bioconcentration Factor (BCF), a measure of a chemical's concentration in an organism relative to the concentration in the surrounding water, is a key indicator of this potential. Studies have shown significant bioaccumulation in various aquatic species, including invertebrates and fish, although the capacity for metabolization can influence the net accumulation. nih.gov For instance, while some fish may exhibit lower accumulation due to metabolic processes, invertebrates can show very high BCF values. nih.gov
The following tables summarize key research findings on the bioconcentration and distribution of the parent compound, benz(a)anthracene, in various environmental systems.
Table 1: Bioconcentration of Benz(a)anthracene in Aquatic Organisms
| Organism | Species | Exposure Concentration (ppm) | Bioconcentration Factor (BCF) | Duration (days) | Reference |
| Oyster | Crassostrea virginica | 0.0001 | 1,800 | 8 | cdc.gov |
| Daphnid | Daphnia pulex | Not Specified | 10,000 | Not Specified | cdc.gov |
| Fish | Pimephales promelas | Not Specified | Low Accumulation | Not Specified | nih.gov |
| Crustaceans | Various | Not Specified | >10,000 | Not Specified | nih.gov |
Table 2: Environmental Distribution and Fate of Benz(a)anthracene
| Environmental Compartment | Finding | Significance | Reference |
| Soil | Strongly adsorbs to organic matter. | Limits mobility and leaching; contributes to long-term persistence. | researchgate.net |
| Water | Very low solubility; volatilizes slowly from the dissolved phase. | Tends to partition to sediment. | researchgate.net |
| Sediment | Acts as a primary sink for the compound in aquatic systems. | Leads to high concentrations in bottom sediments where it can be ingested by benthic organisms. | researchgate.net |
| Aquatic Biota | High potential for bioconcentration. | Can lead to biomagnification in the food chain, posing a risk to higher trophic levels. | ontosight.ai |
Computational and Theoretical Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. researchgate.net These models are widely used in toxicology to predict the adverse effects of chemicals based on a set of calculated molecular descriptors.
For PAHs, QSAR models have been instrumental in predicting their carcinogenic and mutagenic potential. researchgate.net The toxicity of these compounds is closely linked to their three-dimensional structure and electronic properties, which can be quantified using various descriptors. These descriptors fall into several categories, including constitutional, topological, geometric, and quantum-chemical.
A typical QSAR study for a series of PAHs, which would include derivatives like Benz(a)anthracene (B33201), 8,9-dihydro-, involves the following steps:
Data Set Selection: A group of structurally related compounds with known biological activity (e.g., carcinogenicity, mutagenicity) is chosen.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set.
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Table 1: Representative Molecular Descriptors in QSAR Models for PAHs
| Descriptor Class | Descriptor Name | Description | Relevance to Toxicity |
|---|---|---|---|
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Can correlate with bioavailability and transport properties. |
| Number of Aromatic Rings | The count of fused benzene (B151609) rings. | Generally, toxicity increases with the number of rings. nih.gov | |
| Topological | Wiener Index (W) | A distance-based topological index that reflects molecular branching. researchgate.net | Related to molecular size and shape, which influences receptor binding. |
| Kier & Hall Connectivity Indices (χ) | Indices that describe the degree of branching and connectivity in a molecule. | Reflects molecular topology and can correlate with various biological activities. | |
| Geometric | Molecular Surface Area (MSA) | The total surface area of a molecule. | Influences interactions with biological macromolecules. |
| Molecular Volume (Vol) | The volume occupied by a molecule. | Related to the steric fit of a molecule in a receptor site. | |
| Quantum-Chemical | Energy of the Highest Occupied Molecular Orbital (EHOMO) | The energy of the outermost electron-containing orbital. | Relates to the electron-donating ability of a molecule, important in metabolic activation. |
| Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | The energy of the lowest empty orbital. | Relates to the electron-accepting ability of a molecule. | |
| HOMO-LUMO Gap (ΔE) | The energy difference between EHOMO and ELUMO. | An indicator of molecular stability and reactivity. | |
| Dipole Moment (μ) | A measure of the polarity of a molecule. | Influences solubility and interactions with polar biological environments. |
This table is a representative example of descriptors used in QSAR studies for PAHs and is not based on a specific study of Benz(a)anthracene, 8,9-dihydro-.
Research has shown that for PAHs, quantum-chemical descriptors are particularly important for predicting carcinogenicity, as they can model the ease with which these compounds are metabolized to reactive intermediates. researchgate.net
Computational Toxicology Approaches
Computational toxicology utilizes in silico methods to predict the toxicity of substances, providing a cost-effective and ethical alternative to animal testing. toxicology.org For Benz(a)anthracene, 8,9-dihydro-, these approaches are vital for understanding its potential to cause harm upon metabolic activation.
One of the key mechanisms of PAH toxicity involves their metabolic conversion to highly reactive diol epoxides. nih.gov Computational models can simulate these metabolic pathways and predict the formation of toxic metabolites. The metabolism of benz[a]anthracene has been shown to produce various dihydrodiols, including the 8,9-dihydrodiol. nih.gov Further metabolism of these dihydrodiols can lead to the formation of diol epoxides.
In silico tools can predict various toxicological endpoints, such as:
Genotoxicity: The ability of a chemical to damage DNA.
Carcinogenicity: The potential to cause cancer.
Developmental Toxicity: The adverse effects on a developing organism.
For example, computational models can predict the likelihood of a compound being a mutagen by identifying structural alerts, which are specific molecular substructures known to be associated with mutagenicity. epa.gov The "bay region" theory of PAH carcinogenicity, which posits that diol epoxides with an epoxide ring in a sterically hindered "bay region" are particularly carcinogenic, is a concept that can be explored and validated using computational models. epa.gov
Studies have used computational approaches to investigate the role of enzymes like dihydrodiol dehydrogenase in the toxicity of benz[a]anthracene dihydrodiols. nih.gov These studies can help to elucidate the specific metabolic pathways that lead to toxic outcomes.
Table 2: Predicted Toxicological Endpoints for Benz(a)anthracene Metabolites (Illustrative)
| Compound | Predicted Endpoint | Method | Finding |
|---|---|---|---|
| Benz(a)anthracene-3,4-dihydrodiol | Carcinogenicity | In vivo (mouse skin) | Highly tumorigenic, more active than the parent hydrocarbon. nih.gov |
| Benz(a)anthracene-8,9-dihydrodiol | Tumorigenicity | In vivo (mouse skin) | Less active as a tumor initiator than benz(a)anthracene. nih.gov |
| Benz(a)anthracene-3,4-diol-1,2-epoxide | Mutagenicity | In silico (QSAR) | Predicted to be a potent mutagen based on the bay region theory. |
| Benz(a)anthracene-8,9-diol-10,11-epoxide | DNA Reactivity | In vitro | Involved in reactions with the DNA of hamster embryo cells. nih.gov |
This table provides illustrative examples based on findings for benz(a)anthracene and its metabolites. Specific quantitative predictions for Benz(a)anthracene, 8,9-dihydro- would require dedicated computational studies.
Theoretical Calculations of Reaction Mechanisms (e.g., Enthalpy Change, Oxidation Potential)
Theoretical calculations, particularly those based on quantum mechanics, provide detailed insights into the reaction mechanisms that underpin the toxicity of chemicals. For Benz(a)anthracene, 8,9-dihydro-, these calculations can be used to determine the energetics and feasibility of its metabolic activation pathways.
Key parameters that can be calculated include:
Enthalpy Change (ΔH): The heat absorbed or released during a chemical reaction. A negative ΔH indicates an exothermic (favorable) reaction.
Oxidation Potential: A measure of a compound's tendency to lose electrons. A lower oxidation potential indicates that the compound is more easily oxidized.
The metabolic activation of PAHs to their ultimate carcinogenic forms, diol epoxides, involves a series of oxidation and hydration reactions. Theoretical calculations can be used to model each step of this process. For instance, the epoxidation of the double bond in Benz(a)anthracene, 8,9-dihydro- can be studied to determine the activation energy and the stability of the resulting epoxide.
A study on oxidative DNA damage induced by benz[a]anthracene dihydrodiols suggested that the reaction mechanism could be explained by theoretical calculations of the enthalpy change of the dihydrodiols and the oxidation potential of their catechol forms. nih.gov Computational studies on benzo[a]anthracene derivatives have been performed using methods like Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set to investigate the stability of carbocations formed during metabolic activation. researchgate.net
Table 3: Illustrative Theoretical Calculation Data for PAH Metabolic Activation
| Reaction Step | Calculated Parameter | Theoretical Method | Significance |
|---|---|---|---|
| Dihydrodiol to Catechol Oxidation | Enthalpy Change (ΔH) | DFT (e.g., B3LYP/6-31G*) | Indicates the thermodynamic feasibility of the oxidation step. |
| Catechol Autooxidation | Oxidation Potential | DFT (e.g., B3LYP/6-31G*) | A lower potential suggests a greater likelihood of generating reactive oxygen species. |
| Diol Epoxide Formation | Activation Energy (Ea) | Transition State Theory | Determines the rate at which the ultimate carcinogen is formed. |
| Carbocation Stability from Diol Epoxide | Relative Energy | Ab initio/DFT | The stability of the carbocation is directly related to its reactivity with DNA. researchgate.net |
This table is illustrative of the types of data generated from theoretical calculations on PAHs and their metabolites. Specific values for Benz(a)anthracene, 8,9-dihydro- would require dedicated quantum chemical calculations.
These theoretical studies are crucial for understanding why some PAH metabolites are more carcinogenic than others and for developing a deeper, mechanism-based understanding of their toxicity.
Future Directions in Research
Elucidation of Undiscovered Metabolic Pathways and Metabolites
While the primary metabolic activation of many PAHs through the diol epoxide pathway is well-documented, the complete metabolic landscape of Benz(a)anthracene (B33201), 8,9-dihydro- remains to be fully charted. Future research will likely focus on identifying novel metabolic routes beyond the established pathways. For many PAHs, metabolism can also proceed via alternative mechanisms such as the quinone pathway, which involves redox cycling and the generation of reactive oxygen species (ROS), or through the formation of radical cations that can directly interact with cellular macromolecules. researchgate.net
The metabolism of benz[a]anthracene is known to produce various dihydrodiols, including the 8,9-diol, which is a precursor to further metabolic activation. nih.gov Research has identified an epoxide, 8,9-Dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide, formed from the 8,9-dihydrodiol, indicating oxidation at the K-region of the molecule. nih.gov However, the full spectrum of metabolites and the enzymes responsible for their formation are not completely understood. Investigations into the role of specific cytochrome P450 (CYP) isoforms and aldo-keto reductase (AKR) enzymes in the metabolic processing of Benz(a)anthracene, 8,9-dihydro- are critical. researchgate.netnih.gov
Furthermore, studies on the biodegradation of related compounds like anthracene (B1667546) by microorganisms have revealed multiple and sometimes novel degradation pathways. d-nb.info These findings can provide valuable leads for exploring analogous, yet undiscovered, enzymatic transformations in mammalian systems. The search for new metabolites in in vitro and in vivo models will be essential to build a complete metabolic map.
Advanced Spectroscopic and Structural Characterization of Transient Intermediates
A significant challenge in understanding the mechanisms of toxicity for PAHs is the detection and characterization of their highly reactive and short-lived metabolic intermediates, such as epoxides and radical cations. These transient species are often the primary agents responsible for DNA damage and mutagenesis. Future research must leverage advanced spectroscopic techniques to capture and structurally define these fleeting molecules.
Techniques like fluorescence line narrowing spectrometry (FLNS) have shown promise in providing high-resolution spectral data for PAH adducts. nih.gov The application and refinement of such methods could enable the characterization of specific transient intermediates formed during the metabolism of Benz(a)anthracene, 8,9-dihydro-. Time-resolved spectroscopy and rapid-trapping techniques coupled with mass spectrometry could provide insights into the kinetics and structure of these intermediates. The goal is to move beyond identifying stable end-metabolites to directly observing the reactive species that drive toxicity.
Refinement of Computational Models for Predictive Toxicology
Computational toxicology offers a powerful and cost-effective approach to prioritize chemicals for further testing and to predict their potential toxicity. nih.gov For PAHs, which often occur in complex mixtures, computational models are essential for estimating joint toxic effects. nih.govacs.org However, the accuracy of these models depends on the quality of the input data and the sophistication of the algorithms.
Future research will focus on refining existing computational models for predicting the toxicity of Benz(a)anthracene, 8,9-dihydro-. This involves several key areas:
Integrating Detailed Metabolic Data: Incorporating newly discovered metabolic pathways and the specific enzymatic kinetics (as discussed in 8.1) will allow for more accurate predictions of the formation of toxic metabolites.
Improving Structure-Activity Relationship (SAR) Models: As more data on the biological activity of Benz(a)anthracene, 8,9-dihydro- and its metabolites become available, quantitative structure-activity relationship (QSAR) models can be further trained and validated. The FDA's Expanded Decision Tree (EDT) is an example of a tool that uses structural information to classify compounds based on toxic potential, and such frameworks can be continuously improved. fda.gov
Modeling Complex Interactions: Developing models that can account for non-additive interactions (synergism, antagonism) of Benz(a)anthracene, 8,9-dihydro- within environmental PAH mixtures is a critical step towards more realistic risk assessment. nih.govnih.gov
Systems Toxicology Approaches: Employing systems biology approaches to model the effects of this compound on cellular networks and pathways can provide a more holistic understanding of its toxicological profile and help in the development of adverse outcome pathways (AOPs). altex.org
| Modeling Approach | Objective and Future Refinement | Relevant Research Area |
|---|---|---|
| Metabolic Pathway Modeling | Predict the formation rates of specific reactive metabolites based on enzymatic kinetics. Refinement involves incorporating newly identified pathways and enzyme isoforms. | Elucidation of Undiscovered Metabolic Pathways |
| Quantitative Structure-Activity Relationship (QSAR) | Predict toxicity based on chemical structure. Refinement requires larger datasets of toxicological endpoints and advanced machine learning algorithms. | Predictive Toxicology |
| Mixture Toxicity Models | Predict the combined toxicity of PAHs in a mixture. Refinement involves moving from simple concentration addition to models that account for complex biological interactions. | Environmental Risk Assessment |
| Systems Toxicology (AOPs) | Link molecular initiating events to adverse outcomes at the organism level. Refinement involves mapping the cellular targets and pathways affected by the compound. | Mechanistic Toxicology |
Development of Novel Analytical Techniques for Trace Analysis of Metabolites and Adducts
The assessment of human exposure and the biologically effective dose of Benz(a)anthracene, 8,9-dihydro- relies on the ability to detect and quantify its metabolites and their corresponding DNA or protein adducts at trace levels in complex biological matrices. nih.gov While significant progress has been made, the development of even more sensitive, specific, and high-throughput analytical methods remains a key research priority.
Future advancements are expected in the following areas:
Enhanced Mass Spectrometry: The coupling of advanced liquid chromatography (LC) techniques with high-resolution tandem mass spectrometry (MS/MS) is a powerful tool for identifying and quantifying specific metabolites and adducts. core.ac.uk Future work will likely focus on improving ionization efficiency, reducing matrix effects, and developing targeted adductomic approaches to simultaneously measure a wide array of DNA modifications. nih.gov
Ultrasensitive Immunoassays and Labeling Techniques: Methods like ³²P-postlabelling are extremely sensitive for detecting bulky DNA adducts but can lack specificity. nih.govnih.gov The development of highly specific monoclonal antibodies for use in immunoassays (e.g., ELISA) could provide a high-throughput and cost-effective means of screening for exposure.
Advanced Spectroscopic Methods: Techniques such as synchronous fluorescence spectroscopy (SLS) can detect trace levels of PAH-DNA adducts. nih.gov Further development and application of these and other spectroscopic methods could lead to non-invasive or minimally invasive techniques for biomonitoring.
High-Throughput Screening: There is a need for analytical platforms that can rapidly screen large numbers of samples for a suite of PAH metabolites and adducts. This would be invaluable for large-scale epidemiological studies and for understanding inter-individual variability in metabolism and susceptibility.
| Analytical Technique | Principle of Detection | Future Development Focus |
|---|---|---|
| LC-MS/MS | Separation by chromatography followed by mass-to-charge ratio detection for specific identification and quantification. | Improved sensitivity, higher throughput, targeted "adductomics", and reduced sample preparation. nih.govcore.ac.uk |
| ³²P-Postlabelling | Enzymatic incorporation of a radioactive phosphorus label into DNA adducts, followed by chromatographic separation. | Improving specificity and coupling with other techniques for structural confirmation. nih.gov |
| Immunoassays (ELISA) | Use of specific antibodies to detect and quantify target metabolites or adducts. | Development of highly specific monoclonal antibodies for novel adducts; increasing assay multiplexing capabilities. nih.gov |
| Fluorescence Spectroscopy (SLS, FLNS) | Detection based on the unique fluorescence properties of PAH compounds and their adducts. | Enhancing sensitivity and specificity for in vivo and real-time analysis. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
